molecular formula C14H19N3O B2919467 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine CAS No. 1006473-46-6

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine

Cat. No.: B2919467
CAS No.: 1006473-46-6
M. Wt: 245.326
InChI Key: NGNRGPKPDOMLBI-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine (CAS 1006473-46-6) is a high-purity chemical compound supplied for research purposes. With the molecular formula C14H19N3O and a molecular weight of 245.32 g/mol, this methanamine derivative features a 1,5-dimethylpyrazole core linked to a 2-methoxybenzyl group . This structural class of N-benzyl pyrazole derivatives has demonstrated significant promise in scientific research, particularly in oncology and chemical biology. Guided by antiproliferative activity screening, closely related structural analogs have been identified as possessing potent submicromolar EC50 values in pancreatic cancer cell lines such as MIA PaCa-2, surpassing the activity of established agents like erlotinib and spautin-1 . The mechanism of action for this chemical family involves modulation of key cellular processes; selected compounds reduce mTORC1 activity and increase basal autophagy while simultaneously disrupting autophagic flux by interfering with mTORC1 reactivation and the clearance of LC3-II under starvation/refeed conditions, leading to an accumulation of LC3-II and abnormal LC3-labeled punctae . This dual effect positions these compounds as a new class of autophagy modulators with a potentially novel mechanism of action for investigating cancer biology . Beyond oncology, pyrazole derivatives are widely studied for their diverse pharmacological potential, including antimicrobial and antioxidant applications, making them valuable scaffolds in medicinal chemistry research . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11-13(10-16-17(11)2)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNRGPKPDOMLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:

  • Formation of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: This can be achieved through the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with reducing agents such as lithium aluminum hydride (LiAlH4).

  • Benzylamine Addition: The aldehyde group is then reacted with 2-methoxybenzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the target compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

  • Substitution: Nucleophiles such as halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It serves as a ligand in biochemical assays to study enzyme interactions and binding affinities.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methoxybenzyl group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common scaffold with other methanamine derivatives, where variations arise in substituents on the benzyl and pyrazole groups:

Compound Name Pyrazole Substituents Benzyl Substituents Molecular Weight (g/mol) Key References
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine 1,5-dimethyl 2-methoxy ~291 (estimated)
N-(2,5-Difluorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine 1,5-dimethyl 2,5-difluoro 293.3 (CAS 177167-52-1)
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 1,5-dimethyl; 1-difluoromethyl None (additional pyrazole) 291.73 (CAS 1856039-16-1)
N-(4-Chlorobenzyl)-1-(thiazol-5-yl)methanamine None (thiazole instead) 4-chloro 223.72 (CAS 1006957-24-9)

Key Observations :

  • Substituent Effects : The 2-methoxy group in the target compound increases electron density on the benzyl ring compared to electron-withdrawing groups like fluorine or chlorine in analogs .

Physicochemical Properties

  • Lipophilicity : The 2-methoxybenzyl group enhances hydrophobicity relative to fluorinated analogs (e.g., N-(2,5-difluorobenzyl)-...), which may influence membrane permeability in biological systems .
  • Hydrogen Bonding: The methoxy group can act as a hydrogen-bond acceptor, a feature absent in non-oxygenated analogs. This property is critical in crystal packing and molecular recognition .

Comparison with Analogs :

  • Fluorinated derivatives (e.g., N-(2,5-difluorobenzyl)-...) require fluorinated benzylamines, which are costlier and less readily available .

Crystallographic and Computational Insights

No crystallographic data for the target compound was found in the provided evidence. However, SHELX software (widely used for small-molecule refinement) could be employed for structural determination, as seen in related studies .

Commercial Availability and Challenges

The target compound is listed as discontinued by CymitQuimica, likely due to challenges in scalability or niche demand . In contrast, fluorinated analogs remain available, highlighting a preference for halogenated derivatives in drug discovery .

Biological Activity

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its anticancer and anti-inflammatory effects, as well as its structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4C_{12}H_{16}N_4 with a molecular weight of 216.29 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₆N₄
Molecular Weight216.29 g/mol
StructureStructure

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of pyrazole have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer cells.

Case Studies:

  • In vitro Studies : A study demonstrated that pyrazole derivatives exhibited IC50 values ranging from 3.79 to 42.30 µM against different cancer cell lines, indicating their potential as anticancer agents .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Aurora-A kinase pathway .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation markers in preclinical models.

Research Findings:

  • Cytokine Inhibition : Studies indicate that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Pyrazole Ring : Modifications at the 3 and 5 positions of the pyrazole ring can enhance anticancer activity.
  • Alkyl Chain Variations : The length and branching of alkyl chains attached to the nitrogen atom can affect solubility and bioavailability.

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